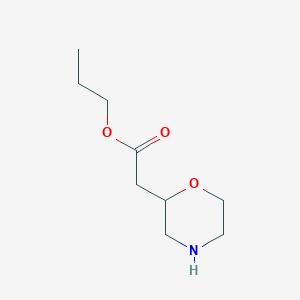
Propyl 2-(morpholin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₃. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which combines a morpholine ring with a propyl acetate group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-(morpholin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with propyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of ethyl 2-(4-benzylmorpholin-2-yl)acetate as a starting material. This compound is dissolved in methanol and subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature. The reaction proceeds for several hours, resulting in the formation of this compound after filtration and purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(morpholin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Propyl 2-(morpholin-2-yl)acetic acid.
Reduction: Propyl 2-(morpholin-2-yl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 2-(morpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of propyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(morpholin-2-yl)acetate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 2-(morpholin-2-yl)acetate: Contains an ethyl group instead of a propyl group.
Butyl 2-(morpholin-2-yl)acetate: Features a butyl group in place of the propyl group.
Uniqueness
Propyl 2-(morpholin-2-yl)acetate is unique due to its specific combination of the morpholine ring and propyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
propyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C9H17NO3/c1-2-4-13-9(11)6-8-7-10-3-5-12-8/h8,10H,2-7H2,1H3 |
Clé InChI |
JMDAJKFBGLGBER-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
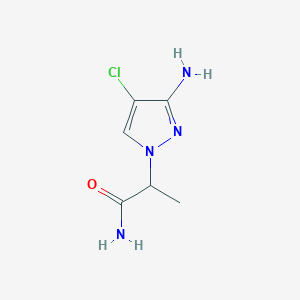
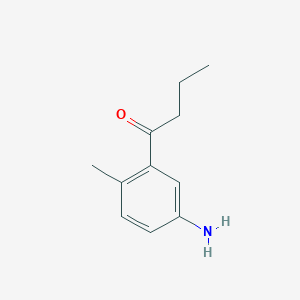

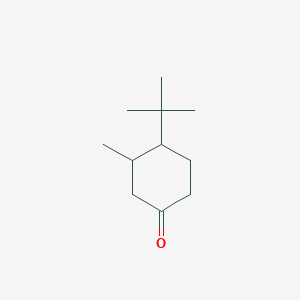
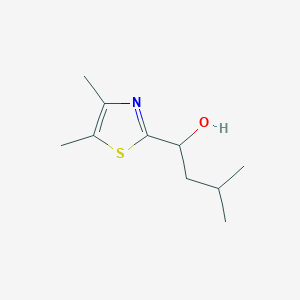

![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
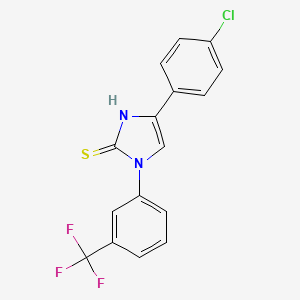
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
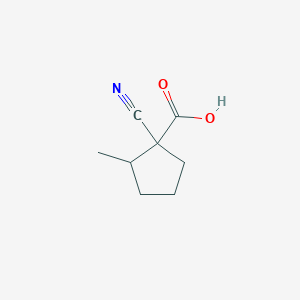
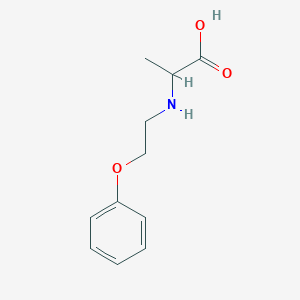
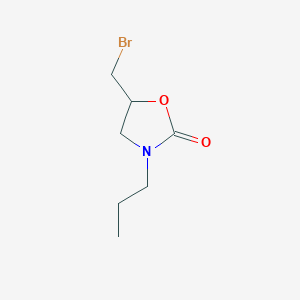
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
